molecular formula C19H16N2O3 B11102745 2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione

2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione

Cat. No.: B11102745
M. Wt: 320.3 g/mol
InChI Key: SBWFUVLEPGWLNR-UHFFFAOYSA-N
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Description

2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE is a complex organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE typically involves multi-step organic reactions. One common approach is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE is unique due to its complex structure, which provides a diverse range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-(2-methylpropyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione

InChI

InChI=1S/C19H16N2O3/c1-10(2)9-21-19(24)14-8-7-13-15(16(14)20-21)18(23)12-6-4-3-5-11(12)17(13)22/h3-8,10,20H,9H2,1-2H3

InChI Key

SBWFUVLEPGWLNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(N1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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